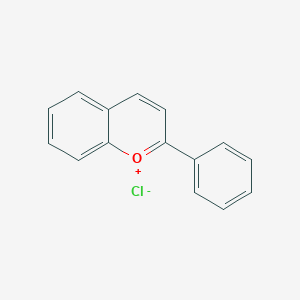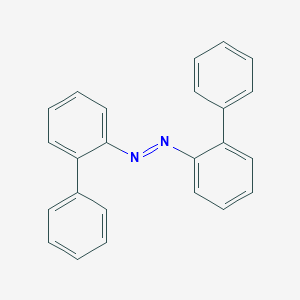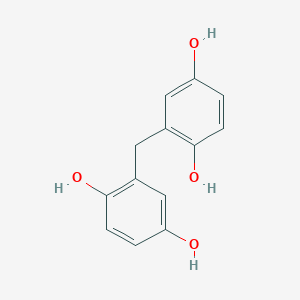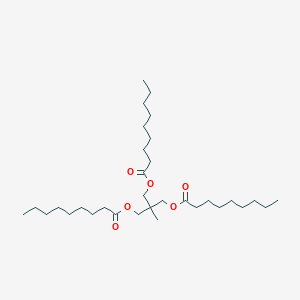![molecular formula C18H19NO B080652 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL CAS No. 14131-13-6](/img/structure/B80652.png)
3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL
Overview
Description
3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL is an organic compound that features an anthracene moiety attached to a propanol chain via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL typically involves the reaction of 9-anthracene aldehyde with 3-amino-1-propanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine product using sodium tetrahydroborate. The reaction is carried out in a mixture of methanol and dichloromethane at room temperature, followed by purification through flash column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the anthracene moiety or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while substitution reactions could introduce various alkyl or aryl groups to the amine nitrogen.
Scientific Research Applications
3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety, aiding in imaging and tracking biological processes.
Mechanism of Action
The mechanism by which 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL exerts its effects is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. The amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their function and activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: This compound features a similar anthracene moiety but differs in the substituent attached to the amine group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Another related compound with an anthracene core, but with an isoxazole ring attached to the amine group.
Uniqueness: 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL is unique due to the presence of the propanol chain, which imparts different chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(anthracen-9-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-11-5-10-19-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12,19-20H,5,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTBVUCBACEVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466989 | |
| Record name | 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14131-13-6 | |
| Record name | 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

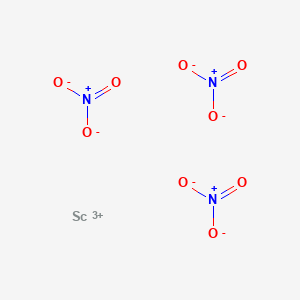
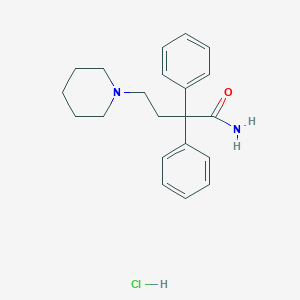
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
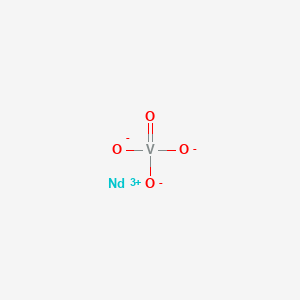
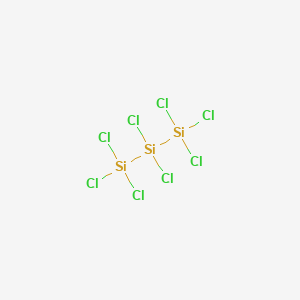
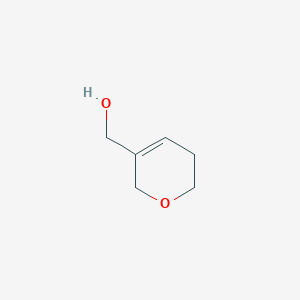
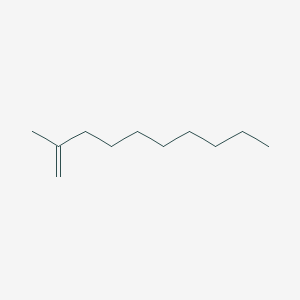
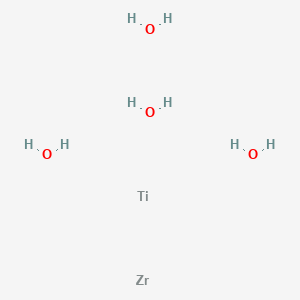
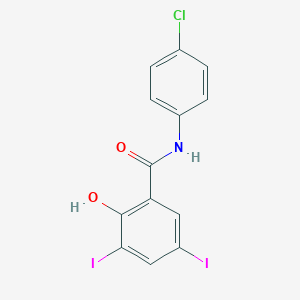
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
